1-Bromo-2-(dibutoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(dibutoxymethyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a bromine atom and a dibutoxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(dibutoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(dibutoxymethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(dibutoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidative conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(dibutoxymethyl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-(dibutoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(dibutoxymethyl)benzene involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .
Comparison with Similar Compounds
1-Bromo-2-(bromomethyl)benzene: Similar structure but with a bromomethyl group instead of a dibutoxymethyl group.
2-Bromo-1,3-bis(bromomethyl)benzene: Contains additional bromomethyl groups, leading to different reactivity and applications.
1-Chloro-2-(dibutoxymethyl)benzene: Chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness: 1-Bromo-2-(dibutoxymethyl)benzene is unique due to the presence of the dibutoxymethyl group, which imparts specific steric and electronic effects on the benzene ring.
Properties
CAS No. |
113613-63-1 |
---|---|
Molecular Formula |
C15H23BrO2 |
Molecular Weight |
315.25 g/mol |
IUPAC Name |
1-bromo-2-(dibutoxymethyl)benzene |
InChI |
InChI=1S/C15H23BrO2/c1-3-5-11-17-15(18-12-6-4-2)13-9-7-8-10-14(13)16/h7-10,15H,3-6,11-12H2,1-2H3 |
InChI Key |
KMLAULZPHNKGJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=CC=CC=C1Br)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.